1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13-19(14-7-4-5-8-15(14)22-13)29(25,26)12-11-21-20(24)23-16-9-6-10-17(27-2)18(16)28-3/h4-10,22H,11-12H2,1-3H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAFRZQKDYLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,3-dimethoxyaniline, undergoes a reaction with an appropriate isocyanate to form the urea linkage.
Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from 2-methylindole, which is then sulfonylated using a sulfonyl chloride reagent.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl urea intermediate with the sulfonylated indole derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the urea linkage or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can play a crucial role in binding to these targets, while the indole and dimethoxyphenyl groups may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(2-(phenylsulfonyl)ethyl)urea: Similar structure but with a phenyl group instead of an indole moiety.
1-(2,3-Dimethoxyphenyl)-3-(2-(methylsulfonyl)ethyl)urea: Similar structure but with a methyl group instead of an indole moiety.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of the indole moiety, which can impart distinct biological and chemical properties compared to other similar compounds
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a dimethoxyphenyl group, an indole moiety, and a sulfonyl ethyl urea linkage. Its molecular formula is .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity to these targets, while the indole and dimethoxyphenyl groups contribute to the compound's overall bioactivity. Research suggests that compounds with similar structures often exhibit significant anti-inflammatory and anticancer properties .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Enzyme Inhibition | Potential inhibition of target enzymes |
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Antitumor Activity : A study demonstrated that similar indole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.01 µM to 14.31 µM . This suggests that our compound may also possess comparable anticancer properties.
- Inflammation Modulation : Research on related sulfonamide compounds indicated their ability to reduce pro-inflammatory cytokines in vitro, suggesting a pathway through which our compound could exert anti-inflammatory effects .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-3-(2-(phenylsulfonyl)ethyl)urea | Dimethoxyphenyl group | Moderate anticancer effects |
| 1-(2,3-Dimethoxyphenyl)-3-(2-(methylsulfonyl)ethyl)urea | Dimethoxyphenyl group | Weak anti-inflammatory |
| 1-(4-Methylphenyl)-3-(2-(indol-3-yl)sulfonyl)ethyl)urea | Indole moiety | Strong anticancer effects |
Q & A
Q. What are the established synthesis routes for 1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea?
The synthesis typically involves multi-step organic reactions:
- Indole Core Formation : The 2-methylindole moiety can be synthesized via Fischer indole synthesis, reacting phenylhydrazine with a ketone/aldehyde under acidic conditions .
- Sulfonation : The indole is sulfonated at the 3-position using sulfonyl chlorides in the presence of a base (e.g., pyridine) .
- Urea Linkage : The final step employs carbodiimide-mediated coupling between the sulfonated ethylamine intermediate and 2,3-dimethoxyphenyl isocyanate .
Key Considerations : Purification via column chromatography and validation by LC-MS are critical to ensure >95% purity .
Q. How is the compound structurally characterized to confirm its identity?
- Spectroscopy :
- X-ray Crystallography : Resolves bond angles and confirms the urea linkage geometry (if single crystals are obtainable) .
- FT-IR : Peaks at ~1700 cm (urea C=O) and ~1350 cm (sulfonyl S=O) .
Q. What preliminary biological screening methods are used to assess its activity?
- Enzyme Inhibition Assays : Test against kinases (e.g., ERK) using ATP-competitive binding assays .
- Cell Viability Assays : MTT or CellTiter-Glo in cancer lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC to quantify target interactions .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up?
- Reaction Optimization :
- Catalysts : Use DMAP or HOBt to enhance urea coupling efficiency .
- Solvent Systems : Replace DMF with acetonitrile to reduce side reactions .
- Temperature Control : Lower sulfonation step to 0–5°C to minimize decomposition .
- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for higher throughput .
Q. How to resolve contradictions in reported biological activities across similar compounds?
- Case Example : A structural analog showed anti-cancer activity in vitro (IC = 2.1 µM) but poor in vivo efficacy due to metabolic instability .
- Validation Strategies :
- Cross-Study Comparisons : Align assay conditions (e.g., serum concentration, incubation time) to reduce variability .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
- ADME Profiling :
- Pharmacokinetic Parameters :
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications :
- Methoxy Groups : Replace 2,3-dimethoxyphenyl with 3,4-dichlorophenyl to assess electronic effects .
- Sulfonyl Linker : Shorten the ethyl spacer to a methyl group to evaluate steric impact .
- Biological Testing : Compare IC shifts in kinase inhibition assays (e.g., pERK vs. p38 MAPK) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
